molecular formula C12H12FN5OS B2763139 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097883-56-0

1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2763139
CAS No.: 2097883-56-0
M. Wt: 293.32
InChI Key: YMCAQASQJDYZGR-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluoropyridine moiety with a thiadiazole ring and a piperazine backbone, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Fluoropyridine Intermediate:

    • Starting with 3-fluoropyridine, the compound undergoes a carbonylation reaction to introduce the carbonyl group at the 4-position.
    • Reagents: Carbon monoxide (CO), a suitable catalyst (e.g., palladium-based), and a base (e.g., triethylamine).
    • Conditions: Elevated temperature and pressure in a sealed reactor.
  • Synthesis of the Thiadiazole Intermediate:

    • The thiadiazole ring is typically synthesized from thiosemicarbazide and a suitable dihalide.
    • Reagents: Thiosemicarbazide, dihalide (e.g., dichloromethane), and a base (e.g., sodium hydroxide).
    • Conditions: Reflux in an appropriate solvent (e.g., ethanol).
  • Coupling Reaction:

    • The final step involves coupling the fluoropyridine intermediate with the thiadiazole intermediate using a piperazine linker.
    • Reagents: Piperazine, coupling agents (e.g., EDCI, HOBt), and a base (e.g., DIPEA).
    • Conditions: Room temperature to moderate heating in a suitable solvent (e.g., dichloromethane).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized at the piperazine ring or the thiadiazole moiety.

    • Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Conditions: Mild to moderate temperatures in aqueous or organic solvents.
  • Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring.

    • Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
    • Conditions: Low temperatures in anhydrous solvents.
  • Substitution: The fluorine atom on the pyridine ring can be substituted with various nucleophiles.

    • Reagents: Nucleophiles such as amines, thiols, or alkoxides.
    • Conditions: Room temperature to moderate heating in polar aprotic solvents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low temperatures.

    Substitution: Amines, thiols, alkoxides; polar aprotic solvents; room temperature to moderate heating.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine or thiadiazole rings.

    Reduction: Reduced forms of the carbonyl group or thiadiazole ring.

    Substitution: Substituted derivatives of the pyridine ring.

Scientific Research Applications

1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application:

    Molecular Targets: The compound may interact with various biological targets, including enzymes, receptors, and nucleic acids.

    Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    1-(3-Chloropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Bromopyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in 1-(3-Fluoropyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can significantly influence its chemical reactivity and biological activity, making it distinct from its halogenated analogs.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5OS/c13-10-7-14-2-1-9(10)12(19)18-5-3-17(4-6-18)11-8-15-20-16-11/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCAQASQJDYZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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